molecular formula C9H7NO B11921438 Isoquinolin-3(4H)-one CAS No. 42165-56-0

Isoquinolin-3(4H)-one

Cat. No.: B11921438
CAS No.: 42165-56-0
M. Wt: 145.16 g/mol
InChI Key: SAAKIDBWTMIZGV-UHFFFAOYSA-N
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Description

Isoquinolin-3(4H)-one is a heterocyclic compound featuring a fused bicyclic structure with a ketone group at the 3-position. This scaffold is pivotal in medicinal chemistry due to its structural versatility and bioactivity. Derivatives of this compound are synthesized via diverse methods, including Rh(III)-catalyzed coupling reactions , multi-component syntheses , and lactam bridge elimination strategies . Key derivatives exhibit unique photophysical properties, such as dual fluorescence emission in solvents, attributed to aromatic and non-aromatic valence tautomers . Additionally, substituted derivatives demonstrate acetylcholinesterase (AChE) inhibitory activity, making them candidates for neurodegenerative disease therapy .

Properties

CAS No.

42165-56-0

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

4H-isoquinolin-3-one

InChI

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4,6H,5H2

InChI Key

SAAKIDBWTMIZGV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-3(4H)-one can be synthesized through several methods. One common approach involves the reaction of methyl o-formylphenylacetate with liquid ammonia. This reaction produces isoquinolin-3-ol, which can then be converted to this compound through further chemical reactions . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Isoquinoline-3,4-diones

    Reduction: Dihydroisoquinoline derivatives

    Substitution: Various N-substituted this compound derivatives

Scientific Research Applications

Isoquinolin-3(4H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinolin-3(4H)-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In medicinal chemistry, it acts as an enzyme inhibitor by binding to active sites and blocking substrate access.

Comparison with Similar Compounds

Isoquinolin-3(4H)-one derivatives are compared below with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Analogues

Table 1: Key Isoquinolinone Derivatives and Their Properties
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
This compound Base scaffold C₉H₇NO Photophysical duality, AChE inhibition
6-Nitro-1,2-dihydrothis compound Nitro group at C6, dihydro backbone C₉H₈N₂O₃ Yellow solid, m.p. 159–161°C; AChE inhibitor
9a (Triazolo[3,4-a]isoquinolin-3(2H)-one) Triazole ring fusion, exyloxy substituent C₁₄H₁₅N₃O₂ Anticonvulsant (ED₅₀ = 63.31 mg/kg)
MDP-BIQ 2-Methyl, 1,4-diphenyl benzo[g] extension C₂₄H₁₉NO Dual fluorescence in solvents
1d (Pyrazino[2,1-a]this compound) Pyrazine ring fusion, acetamide group C₂₂H₂₂N₃O₃ Nrf2/ARE inducer (HPLC purity: 95.11%)
3ga’ (Isoquinolin-3(2H)-one) Rh(III)-catalyzed synthesis C₁₅H₁₄N₂O Skeletal diversification under acidic conditions
Cyclopenta[f]isoquinolin-3(2H)-one Cyclopentane fusion, carbamylmethyl group C₁₅H₁₄N₂O₂ DNA/polydeoxyribonucleotide binding

Key Contrast :

  • Photophysical Behavior: MDP-BIQ exhibits solvent-dependent dual fluorescence due to tautomerism , whereas simpler derivatives like 6-nitro-1,2-dihydrothis compound lack this property .
  • Catalytic Pathways: Rh(III)-catalyzed syntheses favor acidic conditions for early-stage N-Cl cleavage , while Cu(OTf)₂/Pybox systems enable enantioselective tandem reactions for pyrrolo-isoquinolinones .

Physicochemical Properties

  • Solubility: Nitro-substituted derivatives (e.g., 6-nitro-1,2-dihydrothis compound) exhibit lower solubility in polar solvents due to electron-withdrawing groups .
  • Thermal Stability: Fused-ring derivatives (e.g., MDP-BIQ) show higher melting points (>200°C) compared to non-fused analogues .
  • Spectroscopic Data : HRMS and NMR confirm structural integrity, with ESI-MS (e.g., m/z 193 for 6-nitro derivatives) aligning with theoretical values .

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